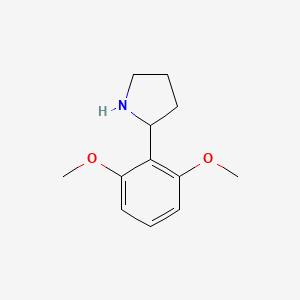

2-(2,6-Dimethoxyphenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-10-6-3-7-11(15-2)12(10)9-5-4-8-13-9/h3,6-7,9,13H,4-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZQQZBQBVNECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394036 | |

| Record name | 2-(2,6-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-42-2 | |

| Record name | 2-(2,6-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Foundation: Significance of Pyrrolidine Scaffolds

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in modern chemical biology and medicinal chemistry. nih.govnih.gov Its prevalence in a vast array of FDA-approved drugs and natural alkaloids underscores its importance as a "privileged scaffold" in drug discovery. jocpr.comnih.gov

The significance of the pyrrolidine scaffold stems from several key features:

Three-Dimensional Complexity: Unlike flat aromatic rings, the puckered nature of the pyrrolidine ring provides a well-defined three-dimensional structure. This allows for more precise spatial orientation of substituents, enabling a more nuanced exploration of the pharmacophore space required for specific biological targets. nih.gov

Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters, leading to a variety of stereoisomers. This stereochemical diversity is crucial, as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities and metabolic profiles. nih.gov

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, influencing the compound's solubility, lipophilicity, and interactions with biological macromolecules. nih.gov

These characteristics make the pyrrolidine scaffold a versatile building block for designing molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and central nervous system-acting agents. jocpr.comresearchgate.net

The Influence of Aryl Substitution

2-Arylpyrrolidines , where the aryl group is attached at the carbon atom adjacent to the nitrogen, are particularly common motifs in natural products and synthetic compounds with interesting pharmacological profiles. nih.gov The direct connection of the aromatic system to the chiral center at the 2-position creates a rigid orientation that can be critical for receptor binding. Research into 2-arylpyrrolidines has led to the discovery of compounds with activities such as glycosidase inhibition. nih.gov

The nature and substitution pattern of the aryl ring itself offer further avenues for modulating a compound's properties. Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic environment of the entire molecule, impacting its reactivity and biological interactions. nih.gov

The Research Landscape of 2 2,6 Dimethoxyphenyl Pyrrolidine and Its Analogs

General Approaches to Pyrrolidine Ring Construction and Functionalization

The construction of the pyrrolidine core can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to more modern catalytic methods. These approaches can be broadly categorized into the formation of the heterocyclic ring and the subsequent or simultaneous introduction of the desired substituents.

Cyclization Reactions in Pyrrolidine Synthesis

Cyclization reactions represent a fundamental approach to the synthesis of the pyrrolidine ring. These methods typically involve the formation of one or two carbon-nitrogen bonds in an intramolecular fashion. A common strategy involves the use of bifunctional linear substrates that contain both a nucleophilic amine and an electrophilic center, which can react to form the five-membered ring.

One such method is the intramolecular cyclization of haloamines. For instance, a primary amine can be reacted with a 1,4-dihalobutane derivative to furnish the pyrrolidine ring. The efficiency of this reaction can be influenced by the nature of the leaving group and the reaction conditions.

Another powerful cyclization strategy is the reductive amination of γ-ketoamines or γ-amino aldehydes. In this two-step, one-pot process, a ketone or aldehyde functionality reacts with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding pyrrolidine. This method has been widely employed for the synthesis of various N-substituted pyrrolidines. nih.gov

1,3-Dipolar Cycloaddition Routes to Pyrrolidine Derivatives

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a highly efficient and stereocontrolled method for the construction of five-membered rings, including pyrrolidines. acs.org Azomethine ylides are the most common 1,3-dipoles used for this purpose. These reactive intermediates can be generated in situ from various precursors, such as the thermal or catalytic ring-opening of aziridines, or the condensation of α-amino acids with aldehydes or ketones.

The subsequent reaction of the azomethine ylide with an alkene (the dipolarophile) leads directly to the pyrrolidine ring. The stereochemistry of the resulting pyrrolidine is often well-controlled by the geometry of the azomethine ylide and the alkene. This method is particularly valuable for the synthesis of highly substituted and stereochemically complex pyrrolidines. researchgate.netnih.gov

Aminocyclizations and Related Methods

Aminocyclization reactions involve the intramolecular addition of an amine to a carbon-carbon multiple bond. For example, the hydroamination of an unsaturated amine, where a hydrogen atom and the amino group add across a double or triple bond, can be catalyzed by various transition metals or promoted by strong bases.

A related approach is the aminohalogenation or aminomercuration of alkenes, followed by reductive demercuration. These reactions introduce both an amino group and another functionality across the double bond, which can then be used for further synthetic transformations. orgsyn.org

Functionalization of Preformed Pyrrolidine Rings

An alternative strategy to the de novo synthesis of substituted pyrrolidines is the functionalization of a pre-existing pyrrolidine ring. This approach is particularly useful when the parent pyrrolidine is readily available.

One common method is the α-lithiation of N-Boc-pyrrolidine, followed by quenching with an appropriate electrophile. The use of a chiral ligand, such as (-)-sparteine, can induce enantioselectivity in the deprotonation step, leading to the formation of chiral 2-substituted pyrrolidines. nih.gov The resulting organolithium species can be transmetalated with other metals, such as zinc, to participate in cross-coupling reactions.

Another approach involves the oxidation of the pyrrolidine ring to form an N-acyliminium ion, which can then be trapped by a nucleophile. This method allows for the introduction of a variety of substituents at the α-position to the nitrogen atom.

Enantioselective Synthesis of Pyrrolidine Derivatives

The biological activity of pyrrolidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of enantioselective methods for their synthesis is of paramount importance.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides an elegant and efficient means to access enantiomerically enriched pyrrolidines. Various chiral catalysts have been developed to control the stereochemical outcome of pyrrolidine-forming reactions.

Catalytic Asymmetric 1,3-Dipolar Cycloadditions: The use of chiral Lewis acid catalysts, often derived from transition metals like copper, silver, or zinc, in combination with chiral ligands, can effectively control the facial selectivity of the 1,3-dipolar cycloaddition of azomethine ylides. This approach has been successfully applied to the synthesis of a wide range of enantioenriched pyrrolidines.

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of pyrrole (B145914) derivatives or cyclic enamines using chiral transition metal catalysts (e.g., rhodium or iridium complexes with chiral phosphine (B1218219) ligands) is a powerful method for the synthesis of chiral pyrrolidines.

Catalytic Asymmetric Reductive Amination: The intramolecular reductive amination of γ-ketoamines can be rendered enantioselective by using a chiral catalyst to control the reduction of the intermediate imine. Chiral boranes and transition metal catalysts with chiral ligands have been employed for this purpose.

A notable biocatalytic approach involves the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. This method has shown to be effective even for bulky substituents, achieving high enantiomeric excesses. acs.orgnih.gov

Table 1: Comparison of General Synthetic Methodologies for Pyrrolidine Synthesis

| Methodology | Description | Advantages | Disadvantages | Key Compound |

| Intramolecular Cyclization of Haloamines | Cyclization of a linear molecule containing an amine and a halide. | Simple, direct. | Can require harsh conditions. | Pyrrolidine |

| Reductive Amination | Reaction of a γ-dicarbonyl compound or γ-keto ester with an amine followed by reduction. nih.gov | Versatile, one-pot procedure. | May require specific reducing agents. | N-Substituted Pyrrolidine |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of an azomethine ylide with an alkene. acs.orgresearchgate.netnih.gov | High stereocontrol, convergent. | Generation of the dipole can be challenging. | Substituted Pyrrolidine |

| Asymmetric Lithiation and Alkylation | Deprotonation of N-Boc-pyrrolidine with a chiral base followed by reaction with an electrophile. nih.gov | Good for introducing various substituents. | Requires cryogenic temperatures and stoichiometric chiral auxiliaries. | 2-Substituted Pyrrolidine |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of a pyrrole or enamine precursor with a chiral catalyst. | High enantioselectivity. | Precursor synthesis can be multi-step. | Chiral Pyrrolidine |

| Biocatalytic Asymmetric Synthesis | Use of enzymes, such as transaminases, to perform stereoselective transformations. acs.orgnih.gov | High enantioselectivity, mild conditions. | Substrate scope can be limited by the enzyme. | Chiral 2-Arylpyrrolidine |

Dynamic Resolution Strategies in Pyrrolidine Synthesis

Dynamic kinetic resolution (DKR) has emerged as a powerful tool for the asymmetric synthesis of chiral compounds, allowing for the conversion of a racemate into a single enantiomer with a theoretical yield of 100%. wikipedia.org In the context of pyrrolidine synthesis, DKR is particularly valuable for establishing the stereochemistry at the C2 position. This strategy typically involves the reversible racemization of a chiral intermediate, which is then selectively transformed by a chiral catalyst or reagent, leading to the preferential formation of one diastereomer. wikipedia.org

One prominent approach involves the dynamic resolution of 2-lithiopyrrolidines. nih.gov In this method, a racemic 2-lithiopyrrolidine, often generated via tin-lithium exchange or deprotonation, is treated with a chiral ligand. This forms a pair of diastereomeric complexes that can interconvert. Subsequent reaction with an electrophile proceeds at different rates for each diastereomer, leading to an enantioenriched 2-substituted pyrrolidine. nih.gov For instance, studies have shown that N-alkyl- and N-Boc-2-lithiopyrrolidines can be effectively resolved using chiral ligands, with the choice of N-substituent and ligand influencing the stereochemical outcome. nih.gov

Enzymatic methods also offer a green and highly selective alternative for DKR. For example, ω-transaminases have been utilized in the dynamic kinetic resolution of keto-acids to produce enantiomerically enriched 4-arylpyrrolidin-2-ones, which are valuable precursors to 2-arylpyrrolidines. researchgate.net The enzyme selectively aminates one enantiomer of the rapidly racemizing keto-acid, which then undergoes spontaneous cyclization to the desired lactam. researchgate.net

| DKR Strategy | Key Features | Example Application | Reference |

| 2-Lithiopyrrolidine Resolution | Involves racemization of chiral 2-lithiopyrrolidine complexes. | Asymmetric synthesis of 2-substituted pyrrolidines. | nih.gov |

| Enzymatic Resolution | Utilizes enzymes for selective transformation of one enantiomer. | Synthesis of enantioenriched 4-arylpyrrolidin-2-ones. | researchgate.net |

Stereocontrolled Functionalization for Enantioenriched Pyrrolidines

The stereocontrolled functionalization of existing chiral pyrrolidine scaffolds is another cornerstone in the synthesis of enantioenriched derivatives. This approach often leverages the chirality of readily available starting materials, such as proline, to direct the stereochemical outcome of subsequent transformations.

One common strategy involves the diastereoselective alkylation of a chiral pyrrolidine enolate. By carefully selecting the chiral auxiliary and reaction conditions, it is possible to introduce a substituent at a specific position with high stereocontrol. Another powerful method is the stereoselective reduction of a cyclic imine or enamine derived from a chiral pyrrolidine precursor. The facial selectivity of the reduction can be controlled by the existing stereocenters in the molecule, leading to the formation of a new stereocenter with a defined configuration.

Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition between an azomethine ylide and a dipolarophile, can be employed to construct the pyrrolidine ring with multiple stereocenters in a single step. The use of chiral catalysts or chiral auxiliaries in these reactions can afford highly enantioenriched pyrrolidine products. nih.gov

| Functionalization Method | Description | Key Advantage |

| Diastereoselective Alkylation | Introduction of substituents to a chiral pyrrolidine enolate. | High stereocontrol based on existing chirality. |

| Stereoselective Reduction | Reduction of a cyclic imine or enamine precursor. | Controlled formation of new stereocenters. |

| [3+2] Cycloaddition | Construction of the pyrrolidine ring with multiple stereocenters. | High efficiency and stereoselectivity. nih.gov |

Specific Synthetic Pathways to this compound and its Structural Analogs

The synthesis of this compound can be approached through several strategic pathways, primarily focusing on the formation of the pyrrolidine ring and the introduction of the sterically demanding 2,6-dimethoxyphenyl group.

Strategies Involving 2,6-Dimethoxyphenyl Moiety Introduction

A key strategy for synthesizing this compound involves the coupling of a pre-formed pyrrolidine derivative with a 2,6-dimethoxyphenyl precursor. A highly relevant example is the synthesis of Raclopride, a dopamine (B1211576) D2 receptor antagonist, which features a substituted pyrrolidine ring attached to a 2,6-dimethoxybenzoyl moiety. researchgate.netresearchgate.netchemicalregister.com

In a typical synthesis of Raclopride analogs, a chiral (S)-2-(aminomethyl)-1-ethylpyrrolidine is coupled with a derivative of 2,6-dimethoxybenzoic acid. researchgate.netresearchgate.net The carboxylic acid is often activated as an acid chloride or through the use of peptide coupling reagents to facilitate the amide bond formation. researchgate.net This approach highlights a feasible route to this compound, where the amide bond formation would be a key step.

| Precursor 1 | Precursor 2 | Coupling Method | Relevance |

| (S)-2-(aminomethyl)-1-ethylpyrrolidine | 2,6-Dimethoxybenzoic acid derivative | Amide coupling (e.g., via acid chloride or coupling agents) | Demonstrates the feasibility of introducing the 2,6-dimethoxyphenyl moiety onto a pyrrolidine scaffold. researchgate.netresearchgate.net |

Coupling Reactions for Pyrrolidine-Aryl Linkages

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds and are highly applicable to the synthesis of 2-arylpyrrolidines. The Buchwald-Hartwig amination, for instance, allows for the coupling of an aryl halide with an amine. acs.org In the context of this compound, this could involve the reaction of a 2-halopyrrolidine derivative with 2,6-dimethoxyaniline (B1294893) or, more likely, the coupling of a pyrrolidine derivative with a 2-halo-1,3-dimethoxybenzene.

The development of specialized ligands and palladium precatalysts has significantly expanded the scope of these reactions, enabling the coupling of sterically hindered substrates under mild conditions. acs.orgnih.gov For the synthesis of the target molecule, a catalyst system capable of facilitating the coupling of the electron-rich and sterically demanding 2,6-dimethoxyphenyl group would be crucial.

Industrial Synthesis Considerations and Optimization

The industrial-scale synthesis of pyrrolidine-based active pharmaceutical ingredients (APIs) presents several challenges, including cost-effectiveness, safety, and the need for high purity and stereoselectivity. researchgate.net For a molecule like this compound, the optimization of the coupling reaction would be a primary focus.

In the context of palladium-catalyzed aminations, process development often involves screening various palladium sources, ligands, bases, and solvents to identify the most robust and cost-effective conditions. researchgate.net Minimizing the levels of residual palladium in the final product is a critical regulatory requirement, often necessitating specific purification strategies. researchgate.netacs.org The use of highly active catalysts at low loadings (ppm levels) and the development of aqueous micellar catalysis are emerging as sustainable approaches in industrial settings. acs.org

For amide bond formation, the choice of coupling reagent is crucial. On an industrial scale, reagents that are inexpensive, safe to handle, and produce easily removable byproducts are preferred. Process optimization would also focus on reaction concentration, temperature control, and crystallization procedures to ensure high yield and purity of the final product. The development of continuous flow processes for amidation reactions is also gaining traction in the pharmaceutical industry as a means to improve safety, efficiency, and scalability. nih.gov

Investigation of Biological Activities in Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold has led to its incorporation into a wide array of biologically active molecules. Researchers have extensively modified the pyrrolidine ring at various positions to optimize interactions with specific biological targets, leading to the discovery of potent inhibitors for several classes of enzymes. nih.govresearchgate.net

Enzyme Inhibition Studies

The following sections detail the inhibitory activities of pyrrolidine derivatives against a range of enzymes implicated in various disease states.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govnih.gov

Research into DHFR inhibitors has explored various molecular scaffolds, including those containing the pyrrolidine ring. Studies on 4-pyrrolidine-based thiosemicarbazones have demonstrated their potential as DHFR inhibitors. nih.gov The inhibitory activity of these compounds is influenced by the substituents on the pyrrolidine ring, which can engage in hydrogen bonding and van der Waals interactions within the enzyme's active site. nih.gov For instance, a series of 4-pyrrolidine-based thiosemicarbazones exhibited IC50 values against DHFR in the micromolar range. nih.gov

Furthermore, the development of trimethoprim (B1683648) analogs has shown that incorporating an amide bond and varying the aromatic rings attached to the core structure can significantly influence DHFR inhibitory activity. mdpi.com While specific data for this compound is not available, the established importance of substitutions at the N1, 3rd, and 5th positions of the pyrrolidine ring suggests that the nature and orientation of the 2,6-dimethoxyphenyl group would be critical determinants of its potential DHFR inhibitory activity. researchgate.net

Table 1: DHFR Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Specific Derivative Example(s) | Enzyme Source | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4-Pyrrolidine-based thiosemicarbazones | 5d, 5l | Not specified | 12.37 ± 0.48, 12.38 ± 0.25 | nih.gov |

Note: The table presents data for related pyrrolidine derivatives to illustrate the potential for this scaffold in DHFR inhibition.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

The pyrrolidine scaffold has been incorporated into various compounds designed as cholinesterase inhibitors. For example, a series of spiropyrrolidine heterocyclic hybrids have been synthesized and evaluated for their AChE and BuChE inhibitory activities. nih.gov The inhibitory potency of these compounds was found to be dependent on the substituents on the pyrrolidine and associated ring systems. One of the most potent compounds in a studied series, an indole-based fluorinated spiropyrrolidine, exhibited an IC50 value of 1.97 µM against AChE and 7.08 µM against BuChE. nih.gov

In another study, 2,4-disubstituted pyrimidines containing a pyrrolidine moiety at the C-2 position were investigated. nih.gov Compound 9a, which features a C-2 pyrrolidine ring, demonstrated notable BuChE inhibition with an IC50 value of 8.9 µM. nih.gov These findings highlight that the pyrrolidine ring can serve as a crucial pharmacophoric element in the design of cholinesterase inhibitors. The specific substitution pattern on the 2-phenyl group in this compound would likely play a significant role in its interaction with the active sites of AChE and BuChE.

Table 2: Cholinesterase Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Specific Derivative Example(s) | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| Spiropyrrolidine hybrids | Indole-based fluorinated spiropyrrolidine | AChE | 1.97 ± 0.19 | nih.gov |

| Spiropyrrolidine hybrids | Indole-based fluorinated spiropyrrolidine | BuChE | 7.08 ± 0.20 | nih.gov |

Note: The table presents data for related pyrrolidine derivatives to illustrate the potential for this scaffold in cholinesterase inhibition.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. Inhibition of DPP-IV is a well-established therapeutic approach for the management of type 2 diabetes. nih.govnih.gov The pyrrolidine scaffold is a key feature of many potent and selective DPP-IV inhibitors, often mimicking the natural substrate proline. nih.govnih.gov

Table 3: DPP-IV Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Specific Derivative Example(s) | Potency | Reference |

|---|---|---|---|

| Ketopyrrolidines | 2-thiazole, 2-benzothiazole, and 2-pyridylketones | Potent inhibitors | nih.gov |

Note: The table presents data for related pyrrolidine derivatives to illustrate the potential for this scaffold in DPP-IV inhibition.

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. Inhibiting this enzyme can slow down the absorption of glucose, making it a target for the management of type 2 diabetes. nih.gov

Several studies have demonstrated the potential of pyrrolidine derivatives as alpha-amylase inhibitors. For example, N-acetylpyrrolidine derivatives have been synthesized and shown to inhibit α-amylase. nih.gov In one study, N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b) exhibited IC50 values of 2.72 ± 0.09 mM and 3.21 ± 0.65 mM, respectively. nih.gov

More recently, a series of pyrrolidine-chalcone hybrids were found to be potent dual inhibitors of α-amylase and α-glucosidase. acs.org Several of these compounds displayed IC50 values below 50 µM for α-amylase inhibition, with compound 3 showing an excellent IC50 value of 14.61 ± 0.12 μM. acs.org These findings suggest that the pyrrolidine ring, in combination with other structural motifs, can lead to potent α-amylase inhibitory activity. The 2-(2,6-dimethoxyphenyl) substitution in the target compound could potentially enhance binding to the enzyme's active site.

Table 4: Alpha-Amylase Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Specific Derivative Example(s) | IC50 | Reference |

|---|---|---|---|

| N-acetylpyrrolidine derivatives | N-(benzyl)-2-acetylpyrrolidine (4a) | 2.72 ± 0.09 mM | nih.gov |

| N-acetylpyrrolidine derivatives | N-(tosyl)-2-acetylpyrrolidine (4b) | 3.21 ± 0.65 mM | nih.gov |

| Pyrrolidine-chalcone hybrids | Compound 3 | 14.61 ± 0.12 μM | acs.org |

Note: The table presents data for related pyrrolidine derivatives to illustrate the potential for this scaffold in alpha-amylase inhibition.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of certain MMPs is associated with various pathological conditions, including cancer metastasis and arthritis. nih.govnih.gov The pyrrolidine scaffold has been identified as an excellent framework for the design of potent MMP inhibitors. nih.govnih.gov

Research has shown that various pyrrolidine derivatives, including sulfonamides, proline-containing peptidomimetics, and acyl derivatives, can exhibit low nanomolar activity against specific MMP subclasses. nih.gov For instance, a series of 3-mercaptopyrrolidine derivatives were designed and shown to modulate the activities of MMP-2, MMP-13, and MMP-14 in the low nanomolar range. nih.gov

In another study, benzofuroxane pyrrolidine hydroxamates were synthesized and evaluated as MMP inhibitors. frontiersin.org Compounds with 4-phenoxyphenylsulfonyl groups demonstrated potent inhibition of MMP-2 and MMP-9, with IC50 values in the nanomolar range. frontiersin.org These studies underscore the importance of the pyrrolidine core in achieving high-affinity binding to the active site of MMPs. The this compound structure, with its specific substitution pattern, could potentially be optimized to achieve selective inhibition of different MMP isoforms.

Table 5: MMP Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Specific Derivative Example(s) | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|---|

| 3-Mercaptopyrrolidine derivatives | Not specified | MMP-2 | ~2 to 50 | nih.gov |

| 3-Mercaptopyrrolidine derivatives | Not specified | MMP-13 | ~2 to 50 | nih.gov |

| 3-Mercaptopyrrolidine derivatives | Not specified | MMP-14 | ~4 to 60 | nih.gov |

| Benzofuroxane pyrrolidine hydroxamates | Compound 32a | MMP-2 | 102 ± 31.4 | frontiersin.org |

Note: The table presents data for related pyrrolidine derivatives to illustrate the potential for this scaffold in MMP inhibition.

Other Enzyme Target Modulations

The pyrrolidine scaffold is a constituent of numerous molecules that exhibit inhibitory activity against a wide array of enzymes. nih.gov Although specific enzyme inhibition studies for this compound are not extensively documented, research on related structures highlights the potential of this chemical class.

For instance, various pyrrolidine derivatives have been identified as potent enzyme inhibitors. nih.gov Gerokonstantis et al. (2020) synthesized pyrrolidine derivatives that showed inhibitory activity against autotaxin (ATX), an enzyme implicated in cancer and inflammation, with the most active compounds having IC₅₀ values in the nanomolar range. nih.gov Other studies have developed pyrrolidine sulfonamide derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes, with some compounds showing significant inhibition. nih.gov Furthermore, rhodanine-substituted spirooxindole pyrrolidine compounds have demonstrated potent inhibition of the α-amylase enzyme, comparable to the reference drug acarbose. nih.gov Dispiro pyrrolidine derivatives have also been evaluated for their α-amylase and cholinesterase inhibitory activities, showing good to moderate potency. researchgate.net These findings collectively suggest that the pyrrolidine core, as present in this compound, is a versatile starting point for the development of various enzyme inhibitors.

Table 1: Enzyme Inhibition by Structurally Related Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Pyrrolidinone & Pyrrolidine Derivatives | Autotaxin (ATX) | 0.05 µM (most active) | nih.gov |

| Pyrrolidine Sulfonamide Derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | 11.32 ± 1.59 μM | nih.gov |

| Rhodanine-Substituted Spirooxindole Pyrrolidines | α-Amylase | ~1.57 µg/mL (most active) | nih.gov |

| Dispiro Pyrrolidine Derivatives | α-Amylase | 1.49 ± 0.10 to 3.06 ± 0.17 µM | researchgate.net |

| Dispiro Pyrrolidine Derivatives | Acetylcholinesterase (AChE) | 33.1 to 85.8 µM | researchgate.net |

Receptor Binding and Modulation Profiling

Central Nervous System Receptor Interactions

The dimethoxyphenyl and pyrrolidine moieties are present in numerous ligands targeting Central Nervous System (CNS) receptors, particularly dopamine and serotonin (B10506) receptors.

Dopamine Receptors: Substituted benzamides containing a pyrrolidine ring, such as (-)-raclopride, are well-known dopamine D2 receptor antagonists. nih.gov Research into 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides revealed high-affinity ligands for the D2 receptor. nih.gov These compounds demonstrated potent inhibition of [³H]spiperone binding, indicating a strong interaction with the D2 receptor, which is crucial for their potential application in CNS disorders. nih.gov A study of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues also measured their affinity for dopamine D2, D3, and D4 receptors. researchgate.net

Serotonin Receptors: The 2,5-dimethoxyphenyl group is a classic pharmacophore for serotonin 5-HT₂A receptor agonists. nih.gov Conformationally restricted analogues, including those incorporating a pyrrolidine ring like 3-(2,5-dimethoxyphenyl)pyrrolidine, have been synthesized and evaluated for their activity at 5-HT₂A receptors. acs.org The 5-HT₂A receptor is a primary target for classical psychedelic agents and a key area of research for treating psychiatric disorders. acs.orgnih.gov The structural similarity of this compound to these compounds suggests a potential for interaction with serotonin receptor subtypes.

Table 2: CNS Receptor Binding of Related Dimethoxyphenyl and Pyrrolidine Compounds

| Compound/Class | Receptor Target | Binding Affinity (Kᵢ) / Activity | Reference |

|---|---|---|---|

| 2,3-Dimethoxy-5-(fluoroalkyl)salicylamides | Dopamine D2 | High-affinity ligands | nih.gov |

| 3-(2,5-Dimethoxyphenyl)pyrrolidine | Serotonin 5-HT₂A | Investigated as receptor agonist | acs.org |

| DINIC (contains N-methylpyrrolidine rings) | α4β2-nAChR | Kᵢ = 1.18 µM | nih.gov |

G Protein-Coupled Receptor (GPCR) Agonism/Antagonism (e.g., APJ receptor)

G Protein-Coupled Receptors (GPCRs) are a major class of drug targets involved in a vast number of physiological processes. nih.govnih.gov The apelin receptor (APJ), a class A GPCR, is implicated in cardiovascular homeostasis and has emerged as a significant therapeutic target. nih.gov

While there is no direct evidence of this compound acting on the APJ receptor, a study by Narayanan et al. identified potent pyrazole-based agonists for this receptor. nih.gov One of the key structural components of their synthesized agonists was a 2,6-dimethoxyphenyl group. The synthesis started from 2,6-dimethoxy acetophenone, highlighting the importance of this specific substitution pattern for achieving potent agonism at the APJ receptor. nih.gov For example, compound 18 from this series, which incorporates the 2,6-dimethoxyphenyl moiety, displayed an EC₅₀ of 0.288 μM in a calcium flux assay. nih.gov This suggests that the 2,6-dimethoxyphenyl group can be effectively accommodated within the APJ receptor binding pocket, contributing to the molecule's agonist activity.

Cell-Based Biological Assays

Cell-based assays are crucial for determining the effect of compounds on cellular processes like proliferation, viability, and microbial growth in a biologically relevant environment. researchgate.net

Antiproliferative and Cytotoxicity Assessments

The antiproliferative potential of the pyrrolidine scaffold, often in combination with substituted phenyl rings, has been extensively explored. A study on 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives investigated their antiproliferative activity against several human cancer cell lines. mdpi.com

One of the tested compounds, rel-(2R,3S)-3-(3-fluoro-4-methylphenyl)-5-(2-hydroxy-4,6-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile (cis-4m), which contains a dimethoxyphenyl group, demonstrated notable activity. mdpi.com It showed high antiproliferative effects against the MDA-MB-231 breast cancer cell line and moderate activity against H1299 (lung) and HT-29 (colon) cancer cell lines. mdpi.com Similarly, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have also been synthesized and shown to possess anticancer activity against human A549 lung epithelial cells. mdpi.com These findings indicate that the presence of methoxy substitutions on the phenyl ring attached to a pyrrolidine or related heterocyclic core can contribute significantly to cytotoxic and antiproliferative effects. mdpi.commdpi.com

Table 3: Antiproliferative Activity of a Structurally Related Dimethoxyphenyl-pyrrole Derivative

| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| cis-4m | MDA-MB-231 (Breast) | 16.0 | mdpi.com |

| H1299 (Lung) | 25.4 | mdpi.com | |

| HT-29 (Colon) | 19.6 | mdpi.com | |

| HEp-2 (Larynx) | 48.0 | mdpi.com | |

| A549 (Lung) | >100 | mdpi.com |

Antimicrobial Activity (Antibacterial, Antifungal)

Pyrrolidine and its derivatives are recognized as essential structural units in many compounds with significant antimicrobial properties. nih.gov Numerous studies have demonstrated that combining the pyrrolidine ring with other moieties can lead to potent antibacterial and antifungal agents. biointerfaceresearch.comnih.gov

Antibacterial Activity: Research on thiazole-based pyrrolidine derivatives has shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com In one study, a compound featuring a 4-fluorophenyl substituent attached to a thiazole-pyrrolidine structure exhibited potent antibacterial effects. nih.gov Another study described 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives containing a thiosemicarbazide (B42300) moiety that were, in some cases, four times more effective than Ampicillin. researchgate.net

Antifungal Activity: The pyrrolidine scaffold has also been incorporated into novel antifungal agents. For example, tetrazole derivatives bearing a pyrrolidine moiety were synthesized and tested against Candida albicans. nih.gov These compounds were designed based on the known antifungal properties of tetrazoles, and the addition of the pyrrolidine ring was explored to enhance this activity. nih.govnih.gov One of the lead compounds from this series induced necrotic cell death in the fungus by interacting with the fungal membrane. nih.gov Other research has shown that spiro[pyrrolidine-2,3′-quinoline]-2′-one derivatives exhibit moderate to excellent antifungal activity against various pathogenic fungal strains. researchgate.net

Table 4: Antimicrobial Activity (MIC) of Various Pyrrolidine Derivatives

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione derivative (Compound 8) | S. aureus ATCC25923 | 16 | nih.govscispace.com |

| V. cholera NB2 | 64 | nih.govscispace.com | |

| C. albicans ATCC10231 | 64 | nih.govscispace.com | |

| C. neoformans H99 | 256 | nih.govscispace.com | |

| Sulfonylamino pyrrolidine derivative (Compound 38) | S. aureus | 3.11 | nih.gov |

| E. coli | 6.58 | nih.gov | |

| P. aeruginosa | 5.82 | nih.gov |

In Vivo Efficacy Studies

Direct in vivo efficacy studies for this compound are not prominently reported in the current body of scientific literature. However, research on broader classes of phenylpyrrolidine derivatives has demonstrated a range of in vivo activities, particularly in the context of central nervous system (CNS) disorders. For instance, certain 2-oxo-4-phenylpyrrolidine derivatives have been investigated for their potential to improve cognitive functions in animal models of ischemic stroke mdpi.com. These studies suggest that the phenylpyrrolidine scaffold can be a valuable starting point for the development of neuroprotective agents.

Furthermore, various N-substituted phenylpyrrolidine-2-carboxamides have been synthesized and evaluated for their anticonvulsant activity in murine models, with some compounds showing efficacy in the maximal electroshock seizure (MES) test researchgate.net. These findings highlight the potential of the pyrrolidine ring, when appropriately substituted, to yield compounds with significant in vivo CNS effects. The specific contribution of the 2,6-dimethoxyphenyl group to in vivo efficacy remains to be elucidated through direct experimental investigation.

Structure-Activity Relationship (SAR) Analysis of this compound Scaffolds

The biological activity of pyrrolidine-based compounds is intricately linked to their chemical structure. Analysis of related compounds allows for the formulation of hypothetical structure-activity relationships (SAR) for the this compound scaffold.

Influence of Pyrrolidine Ring Substituents on Biological Activity

Moreover, the nitrogen atom of the pyrrolidine ring is a key site for modification. N-alkylation or N-acylation can dramatically alter a compound's properties. In a study of sigma receptor ligands, the incorporation of the pyrrolidinyl moiety into more rigid cyclic structures helped to define the spatial requirements for high-affinity binding nih.gov. This suggests that the conformational flexibility of the pyrrolidine ring and the orientation of its substituents are vital for interaction with biological targets.

Impact of 2,6-Dimethoxyphenyl Substitutions on Bioactivity

The substitution pattern on the aromatic ring is a critical determinant of the biological activity of 2-arylpyrrolidine derivatives. The presence and position of substituents like methoxy groups can significantly influence a compound's interaction with its molecular target. While direct data on the 2,6-dimethoxy substitution for this specific pyrrolidine is scarce, studies on related structures offer valuable insights.

For instance, in a series of benzimidazole (B57391) opioids, substitution at the 4-position of a benzyl (B1604629) ring showed a clear trend in analgesic potency, with an ethoxy group being more favorable than a methoxy group wikipedia.org. This highlights the sensitivity of receptor binding to the size and electronic nature of alkoxy substituents. In the context of monoamine transporter ligands, aromatic substitutions on a carbazole (B46965) ring, a different heterocyclic system, were generally not well-tolerated, leading to a significant reduction in affinity for the dopamine transporter miami.edu.

Research on 2-aryl polyhydroxylated pyrrolidines demonstrated that substituents on the aryl ring could affect both the potency and selectivity of glycosidase inhibition nih.gov. This underscores the principle that modifications to the aromatic portion of the molecule can fine-tune its biological activity. The symmetrical 2,6-dimethoxy substitution pattern on the phenyl ring of the title compound likely imposes specific conformational constraints and electronic properties that would need to be experimentally evaluated to determine their precise impact on bioactivity.

Stereochemical Effects on Pharmacological Profiles

Stereochemistry is a fundamental aspect of the pharmacology of pyrrolidine derivatives, as different stereoisomers can exhibit distinct biological activities and potencies. The chiral centers in the pyrrolidine ring lead to the existence of enantiomers and diastereomers, which may interact differently with chiral biological macromolecules like receptors and enzymes.

The synthesis of enantio-complementary 2-substituted pyrrolidines has been achieved using transaminase-triggered cyclizations, allowing for the selective production of either the (R) or (S) enantiomer acs.org. This is crucial for pharmacological studies, as the biological activity often resides in a single enantiomer. For example, in the development of sigma receptor ligands, the stereochemistry of a 1,2-cyclohexanediamine (B1199290) core, which incorporated a pyrrolidinyl moiety, was found to be a key factor in determining binding affinity nih.gov.

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has also been reported, emphasizing the importance of controlling the stereochemistry at the C2 position nih.gov. The specific stereochemical configuration of this compound would be expected to have a profound influence on its pharmacological profile, and the separation and evaluation of its individual stereoisomers would be essential for a complete understanding of its biological effects.

Proposed Mechanisms of Biological Action for this compound Analogs

Interaction with Molecular Targets

Based on the pharmacology of structurally related compounds, this compound analogs could potentially interact with a variety of molecular targets within the central nervous system. A significant body of research on 2-arylpyrrolidines points towards their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT) nih.gov. These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation can have profound effects on mood, cognition, and motor control nih.gov.

Furthermore, dopamine receptors, particularly the D2-like receptor family (D2, D3, and D4), are plausible targets. Numerous D2 receptor ligands incorporate an aromatic ring and a nitrogen-containing heterocycle, such as a pyrrolidine nih.gov. The interaction with these receptors is often mediated by hydrogen bonds with serine residues and an ionic bond with an aspartate residue in the receptor's binding pocket nih.gov. The 2,6-dimethoxyphenyl moiety could engage in specific interactions within the aromatic microdomain of the receptor, influencing whether the compound acts as an agonist or antagonist nih.gov.

Another potential target class is the sigma receptors, for which various pyrrolidine-containing ligands have been developed nih.gov. The binding to these receptors is sensitive to the steric and electronic properties of the ligand, suggesting that the substitution pattern on both the pyrrolidine and phenyl rings would be critical for affinity and selectivity nih.gov.

Finally, given the structural similarities to some anticonvulsant agents, voltage-gated sodium and calcium channels represent another possible mechanism of action nih.gov. Inhibition of these channels is a common mechanism for antiepileptic drugs nih.gov.

Pathways Modulated by Compound Activity

The biological activity of this compound and its structural analogs is underpinned by their interaction with and modulation of specific intracellular signaling pathways. Research into these compounds has revealed effects on pathways related to inflammation, neurotransmission, and programmed cell death.

One key area of investigation has been the modulation of inflammatory pathways. A structurally related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been shown to suppress Toll-like receptor (TLR) signaling pathways. TLRs are crucial in the innate immune response, and their activation leads to two primary downstream signaling cascades: the myeloid differentiation primary response 88 (MyD88)-dependent pathway and the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway. nih.gov These pathways culminate in the activation of the transcription factors nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), respectively. nih.gov Studies have demonstrated that MNP inhibits the activation of both NF-κB and IRF3 induced by TLR agonists. nih.gov This inhibitory action consequently reduces the expression of pro-inflammatory mediators. nih.gov

Another significant area of pharmacological interest is the interaction of these compounds with neurotransmitter receptor pathways. Research on compounds with a similar dimethoxyphenyl moiety, such as 2,5-dimethoxyphenylpiperidines, has highlighted their activity as selective serotonin 5-HT2A receptor agonists. nih.gov The 5-HT2A receptor, a G-protein coupled receptor, is a key target for various psychoactive drugs and is involved in a multitude of physiological and cognitive processes. The agonistic activity of these related structures on the 5-HT2A receptor suggests that compounds like this compound may also interact with serotonergic pathways, although direct evidence for the specific title compound is still emerging.

Furthermore, certain pyrrolidine-containing compounds have been found to induce apoptosis, or programmed cell death, through the modulation of stress-activated signaling pathways. For instance, a complex of pyrrolidine dithiocarbamate (B8719985) with copper (PDTC-Cu²⁺) has been shown to trigger apoptosis in cultured rat cortical astrocytes. nih.gov The mechanism of action involves the induction of oxidative stress, characterized by a decrease in mitochondrial membrane potential and an increase in hydrogen peroxide production. nih.gov This oxidative stress subsequently leads to the activation of c-Jun N-terminal kinases (JNKs), a class of mitogen-activated protein kinases (MAPKs), which play a central role in the apoptotic signaling cascade. nih.gov

The table below summarizes the key pathways modulated by this compound and its related structures, along with the observed effects.

| Compound/Class | Pathway Modulated | Key Proteins/Targets | Observed Effect |

| 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) | Toll-like Receptor (TLR) Signaling | MyD88, TRIF, NF-κB, IRF3 | Inhibition of pro-inflammatory gene expression. nih.gov |

| 2,5-Dimethoxyphenylpiperidines | Serotonin Receptor Signaling | 5-HT2A Receptor | Agonistic activity. nih.gov |

| Pyrrolidine Dithiocarbamate-Cu²⁺ Complex | Apoptosis Signaling | JNKs | Induction of apoptosis via oxidative stress. nih.gov |

Catalytic Applications of Pyrrolidine Derivatives, Including 2 2,6 Dimethoxyphenyl Pyrrolidine Analogues

Pyrrolidine-Based Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. Within this field, pyrrolidine (B122466) derivatives have established a privileged position, largely initiated by the success of the natural amino acid L-proline in catalyzing asymmetric aldol (B89426) reactions. acs.orgnih.govnih.gov This discovery paved the way for the development of a plethora of chiral pyrrolidine-based organocatalysts, including the highly successful diarylprolinol silyl (B83357) ethers, which are close structural analogues of 2-(2,6-dimethoxyphenyl)pyrrolidine. acs.orgnih.govnih.govnih.gov

Application in Asymmetric Transformations

Pyrrolidine-based organocatalysts, particularly diarylprolinol silyl ethers, have demonstrated remarkable versatility and efficiency in a wide range of asymmetric transformations. acs.orgnih.gov These catalysts operate primarily through two main activation modes: enamine and iminium ion catalysis.

In enamine catalysis , the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. This strategy has been successfully employed in reactions such as:

Asymmetric Michael additions: Aldehydes and ketones can be added to various Michael acceptors like nitroolefins with high enantioselectivity. tohoku.ac.jpnih.gov For instance, the addition of propanal to nitrostyrene, catalyzed by a diphenylprolinol silyl ether, proceeds in high yield and with excellent enantioselectivity (99% ee). tohoku.ac.jp

Asymmetric aldol reactions: These catalysts promote the reaction between aldehydes or ketones to form chiral β-hydroxy carbonyl compounds.

Asymmetric α-functionalization: This includes α-amination, α-oxidation, and α-halogenation of aldehydes and ketones.

In iminium ion catalysis , the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. This mode of activation is central to:

Asymmetric Diels-Alder reactions: Diarylprolinol silyl ethers can catalyze the [4+2] cycloaddition of α,β-unsaturated aldehydes with dienes, affording chiral cyclohexene (B86901) derivatives.

Asymmetric conjugate additions: A variety of nucleophiles can be added to α,β-unsaturated aldehydes with high enantiocontrol.

The table below summarizes the performance of diarylprolinol silyl ether catalysts in various asymmetric Michael addition reactions, showcasing their broad substrate scope and high stereoselectivity.

| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| Propanal | β-Nitrostyrene | 5 | CH2Cl2 | 2 | 95 | 95:5 | 98 |

| Cyclohexanecarbaldehyde | (E)-β-Nitrostyrene | 10 | Toluene | 24 | 88 | >99:1 | 99 |

| Propanal | 1-Nitrocyclohexene | 10 | THF | 12 | 91 | - | 99 |

This table presents representative data and is not exhaustive.

Role of Pyrrolidine Nitrogen Basicity and Nucleophilicity in Catalysis

The catalytic activity of pyrrolidine derivatives is intrinsically linked to the chemical properties of the pyrrolidine nitrogen. This secondary amine is both basic and nucleophilic, which are crucial for the catalytic cycle.

The nucleophilicity of the pyrrolidine nitrogen is fundamental for the initial step in both enamine and iminium ion catalysis: the formation of the covalent bond with the substrate's carbonyl group to generate the active enamine or iminium ion intermediate. The cyclic structure of pyrrolidine, where the alkyl substituents are "tied back," enhances its nucleophilicity compared to acyclic secondary amines like diethylamine.

The basicity of the pyrrolidine nitrogen, and more importantly, the basicity of the resulting enamine intermediate, plays a critical role in the subsequent steps of the catalytic cycle. In enamine catalysis, the basicity of the enamine is crucial for its reaction with the electrophile. The pKa of the conjugate acid of pyrrolidine is approximately 11.3, indicating significant basicity. Substituents on the pyrrolidine ring can influence this basicity; for instance, electron-withdrawing groups can decrease basicity, which can be a tool for fine-tuning the catalyst's reactivity.

A study on nitrone formation highlighted the dual role of pyrrolidine, acting as both a nucleophile to activate the aldehyde via an iminium ion and as a base to liberate the free hydroxylamine (B1172632) from its hydrochloride salt. buchler-gmbh.com This cooperative effect, where the pyrrolidinium (B1226570) salt also plays a role in proton transfer, demonstrates the multifaceted involvement of the pyrrolidine moiety in catalysis. buchler-gmbh.com

Stereoelectronic Effects in Organocatalytic Performance

Stereoelectronic effects, which refer to the influence of orbital alignment and electronic distribution on the stereochemical outcome of a reaction, are paramount in understanding the high efficiency of pyrrolidine-based organocatalysts. The well-defined three-dimensional structure of these catalysts creates a chiral environment that directs the approach of the reactants.

In the case of diarylprolinol silyl ethers, the bulky diarylmethylsilyl group plays a crucial stereodirecting role. It effectively shields one face of the enamine or iminium ion intermediate, forcing the electrophile or nucleophile to attack from the less hindered face. This steric blockade is a primary determinant of the observed high enantioselectivity.

The conformation of the five-membered pyrrolidine ring and the orientation of the substituents dictate the precise spatial arrangement of the catalytic pocket. The interaction between the catalyst's orbitals and the substrate's orbitals must be optimal for the reaction to proceed efficiently. For instance, the overlap between the highest occupied molecular orbital (HOMO) of the enamine and the lowest unoccupied molecular orbital (LUMO) of the electrophile is a key interaction that is controlled by the catalyst's stereoelectronic properties.

Chiral Ligands in Asymmetric Metal Catalysis

Beyond organocatalysis, chiral pyrrolidine derivatives, including analogues of this compound, are highly effective ligands in asymmetric metal catalysis. In this context, the pyrrolidine scaffold coordinates to a metal center, and the chirality of the ligand is transferred to the products of the metal-catalyzed reaction.

Pyrrolidine-Derived Ligands in Enantioselective Reactions

Chiral pyrrolidine-containing ligands have been successfully employed in a multitude of enantioselective, metal-catalyzed reactions. These ligands can be bidentate or monodentate and often incorporate other coordinating groups like phosphines, oxazolines, or amines to create a well-defined and effective chiral environment around the metal center.

Examples of such applications include:

Palladium-catalyzed allylic alkylation: Chiral P,N-ligands incorporating a pyrrolidine moiety have been used to control the enantioselectivity of this important carbon-carbon bond-forming reaction.

Copper-catalyzed 1,3-dipolar cycloadditions: Pyrrolidine-based ligands can direct the stereochemical outcome of the reaction between azomethine ylides and alkenes to produce highly substituted chiral pyrrolidines.

Rhodium and Iridium-catalyzed hydrogenations: Chiral phosphine-pyrrolidine ligands have proven effective in the asymmetric hydrogenation of various unsaturated substrates.

The modular nature of many pyrrolidine-based ligands allows for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation.

Metal-Catalyzed C-H Functionalization with Pyrrolidine Scaffolds

The direct functionalization of otherwise unreactive C-H bonds is a rapidly developing area of synthetic chemistry, offering a more atom- and step-economical approach to complex molecules. Pyrrolidine derivatives can act as directing groups in such transformations, where the pyrrolidine nitrogen coordinates to the metal catalyst and directs the C-H activation to a specific position.

For example, palladium-catalyzed C-H arylation of N-acyl pyrrolidines has been demonstrated. The amide group acts as a directing group, and with the use of chiral ligands, this process can be rendered enantioselective. This approach provides a powerful method for the synthesis of α-arylated pyrrolidines, which are common motifs in pharmaceuticals.

Furthermore, intramolecular C-H amination reactions catalyzed by copper complexes have been developed for the synthesis of pyrrolidines. nih.gov These reactions proceed via the formation of a C-N bond through the activation of a C-H bond, offering a direct route to this important heterocyclic system.

Advanced Spectroscopic and Computational Studies of 2 2,6 Dimethoxyphenyl Pyrrolidine

Spectroscopic Characterization Methodologies in Research

Spectroscopic techniques are indispensable tools in chemical research for the determination of molecular structure, confirmation of identity, and analysis of functional groups. For a compound such as 2-(2,6-dimethoxyphenyl)pyrrolidine, a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography would provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring and the dimethoxyphenyl group. The pyrrolidine protons would likely appear as a series of multiplets in the upfield region, typically between 1.5 and 3.5 ppm. The proton at the C2 position, being adjacent to both the nitrogen atom and the aromatic ring, would likely be a multiplet in the downfield end of this range. The NH proton of the pyrrolidine ring would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. The aromatic protons of the 2,6-dimethoxyphenyl group would exhibit a characteristic splitting pattern. The proton at the C4 position would likely be a triplet, while the protons at the C3 and C5 positions would appear as a doublet. The two methoxy (B1213986) groups would each give a sharp singlet, likely around 3.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The pyrrolidine ring would show four distinct signals for the sp³ hybridized carbons. The C2 carbon, attached to the aromatic ring, would be the most downfield of the pyrrolidine carbons. The carbons of the dimethoxyphenyl ring would show characteristic signals in the aromatic region (typically 100-160 ppm). The carbons bearing the methoxy groups (C2' and C6') would be significantly downfield due to the deshielding effect of the oxygen atoms. The methoxy carbons themselves would appear as a signal around 55-60 ppm.

A predicted ¹³C NMR data table for a related compound, (2s)-n,1-dimethyl-n-[(1e)-2-(2,3,4-tribromo-5,6-dimethoxyphenyl)ethenyl]pyrrolidine-2-carboxamide, provides insight into the expected chemical shifts for the dimethoxyphenyl and pyrrolidine moieties, although the substitution pattern is different. wikipedia.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine CH (C2) | 3.0 - 3.5 (m) | 60 - 65 |

| Pyrrolidine CH₂ (C3) | 1.8 - 2.2 (m) | 25 - 30 |

| Pyrrolidine CH₂ (C4) | 1.6 - 2.0 (m) | 24 - 29 |

| Pyrrolidine CH₂ (C5) | 2.8 - 3.2 (m) | 45 - 50 |

| Pyrrolidine NH | 1.5 - 3.0 (br s) | - |

| Aromatic CH (C4') | 6.9 - 7.2 (t) | 103 - 106 |

| Aromatic CH (C3', C5') | 6.4 - 6.6 (d) | 128 - 132 |

| Aromatic C (C1') | 115 - 120 | Not Applicable |

| Aromatic C (C2', C6') | Not Applicable | 155 - 160 |

| Methoxy OCH₃ | 3.7 - 3.9 (s) | 55 - 60 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs and should be confirmed by experimental data. 'm' denotes multiplet, 't' triplet, 'd' doublet, and 'br s' broad singlet.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₁₂H₁₇NO₂. The mass spectrum would show a molecular ion peak ([M]⁺) and/or a protonated molecular ion peak ([M+H]⁺). The fragmentation pattern would be expected to involve cleavage of the bond between the pyrrolidine ring and the phenyl group, as well as fragmentation of the pyrrolidine ring itself.

Predicted collision cross section (CCS) values, which are related to the ion's shape and size, can be calculated to aid in identification. merriam-webster.com

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 208.13321 | 146.4 |

| [M+Na]⁺ | 230.11515 | 153.1 |

| [M-H]⁻ | 206.11865 | 150.3 |

| [M+NH₄]⁺ | 225.15975 | 165.2 |

| [M+K]⁺ | 246.08909 | 150.4 |

Data sourced from PubChemLite, predicted using CCSbase. merriam-webster.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1580 - 1600 and 1450 - 1500 |

| C-N (amine) | Stretching | 1020 - 1250 |

| C-O (ether) | Stretching (asymmetric) | 1200 - 1275 |

| C-O (ether) | Stretching (symmetric) | 1000 - 1075 |

These expected frequencies are based on typical values for the respective functional groups and can be compared with experimental data for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its salts could be grown, X-ray diffraction analysis would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles. This technique would also reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the dimethoxyphenyl substituent. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the NH group, that stabilize the crystal lattice. While no specific crystal structure for this compound is publicly available, studies on related pyrrolidine derivatives demonstrate the power of this technique in providing unambiguous structural proof. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data.

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: To predict the most stable three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental data if available.

Calculate spectroscopic properties: To predict NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.

Analyze electronic properties: To determine the distribution of electron density and calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Generate a molecular electrostatic potential (MEP) map: This map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.

Studies on related dimethoxybenzene and pyrrolidine derivatives have successfully used DFT methods to gain a deeper understanding of their structural and electronic properties. organic-chemistry.org These studies serve as a valuable reference for the type of information that could be obtained for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. The insights gained from these simulations can guide the synthesis of more potent and selective drug candidates. researchgate.net

In the context of 2-arylpyrrolidine derivatives, molecular docking studies have been instrumental in elucidating their potential mechanisms of action against various diseases. For instance, docking analyses of pyrrolidine-based compounds have revealed key binding interactions with targets like DNA, matrix metalloproteinases (MMPs), and various receptors. researchgate.netnih.gov The binding affinity, measured by the docking score, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, provide a rationale for the observed biological activity. mdpi.com

While specific molecular docking studies for this compound are not extensively detailed in the provided search results, the general principles can be applied. A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The ligand's conformational flexibility and the protein's active site are explored to identify the most stable binding pose. The resulting complex is then analyzed to understand the nature of the interactions. For example, the dimethoxyphenyl group could engage in hydrophobic interactions, while the pyrrolidine nitrogen might form hydrogen bonds.

Table 1: Representative Molecular Docking Data for Pyrrolidine Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| Pyrrolidine-2,5-dione-acetamide derivative | - | - | Interactions with specific amino acid residues leading to anticonvulsant activity. nih.gov |

| Spiro[pyrrolidine-3,3-oxindole] derivative | HDAC2 | - | Probable binding interactions confirmed. nih.gov |

| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative | - | - | Interactions leading to antimicrobial activity. nih.gov |

| Polyhydroxylated pyrrolidine derivative | α-glucosidase (AG) and aldose reductase (ALR2) | - | Dual-target inhibition. nih.gov |

Note: Specific docking scores for this compound are not available in the provided results. The table illustrates the type of data obtained from docking studies of related compounds.

In Silico Predictive Profiling (e.g., ADMET)

In silico predictive profiling, particularly for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is a crucial step in modern drug discovery. researchgate.netcapes.gov.br These computational models predict the pharmacokinetic and toxicological properties of a compound before its synthesis, saving time and resources. iapchem.org Parameters such as lipophilicity, solubility, metabolic stability, and potential toxicity are evaluated to assess a compound's drug-likeness. nih.govnih.gov

For this compound, an in silico ADMET profile would be generated using various software and online servers. nih.gov These tools utilize large datasets of known drugs and chemicals to build predictive models. The predictions would cover a range of properties, including:

Absorption: Predicting oral bioavailability and intestinal absorption.

Distribution: Estimating blood-brain barrier penetration and plasma protein binding.

Metabolism: Identifying potential metabolic sites and the cytochrome P450 (CYP) enzymes involved. mdpi.com

Excretion: Predicting the route of elimination from the body.

Toxicity: Assessing potential risks such as carcinogenicity, mutagenicity, and hepatotoxicity.

The results of these predictions help in identifying potential liabilities of a drug candidate early in the development process. researchgate.net For example, a compound predicted to have poor oral absorption or high toxicity might be deprioritized or structurally modified to improve its profile.

Table 2: Predicted ADMET Properties for a Hypothetical Pyrrolidine Derivative

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral administration. |

| Caco-2 Permeability | Moderate | Indicates potential for intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | May not be suitable for CNS targets unless modified. |

| Plasma Protein Binding | High | Could affect the free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Substrate | No | Less likely to be metabolized by this major enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Toxicity | Non-toxic | Low probability of being mutagenic. |

| hERG I Inhibitor | Weak | Low risk of cardiotoxicity. |

Note: This table represents a hypothetical ADMET profile for a pyrrolidine derivative and is for illustrative purposes. Specific data for this compound is not available.

Conformational Analysis and Pseudorotation Studies of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exhibits a phenomenon known as "pseudorotation," which describes the continuous interconversion between various envelope and twist conformations. nih.gov This conformational flexibility is a key determinant of the biological activity of pyrrolidine-containing molecules, as it influences how the substituents are oriented in three-dimensional space and how the molecule fits into a target's binding site. nih.govnih.gov

Conformational analysis of the pyrrolidine ring can be performed using both experimental techniques, such as NMR spectroscopy and X-ray crystallography, and computational methods. rsc.orgcwu.edu Computational approaches, like density functional theory (DFT) and molecular mechanics, are powerful tools for mapping the potential energy surface of the ring and identifying the most stable conformers. researchgate.netbeilstein-journals.org

The substituents on the pyrrolidine ring significantly influence its conformational preferences. nih.gov For instance, in 2-substituted pyrrolidines, the substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation, and the energy difference between these two states determines the conformational equilibrium. nih.gov The presence of the 2,6-dimethoxyphenyl group in this compound would be expected to have a profound impact on the ring's conformation due to steric and electronic effects.

Pseudorotation in pyrrolidine is characterized by a phase angle (P), which describes the degree of puckering and the positions of the atoms relative to a mean plane. The energy barrier to pseudorotation is generally low, allowing for rapid interconversion between different conformers at room temperature. nih.gov However, specific substituents can raise this barrier and "lock" the ring into a preferred conformation. nih.gov

Table 3: Conformational Parameters of the Pyrrolidine Ring

| Parameter | Description | Typical Values/Observations |

| Puckering Amplitude (q) | Describes the extent of out-of-plane deviation of the ring atoms. | Varies depending on substitution. |

| Phase Angle of Pseudorotation (P) | Defines the specific envelope or twist conformation. | Ranges from 0° to 360°. |

| Energy Barrier to Pseudorotation | The energy required for the ring to cycle through all its conformations. | For unsubstituted pyrrolidine, it is approximately 220-284 cm⁻¹. nih.gov |

| Axial/Equatorial Preference | The energetic preference of a substituent for the pseudo-axial or pseudo-equatorial position. | 2-aryl substituents can show an axial preference. rsc.org |

Note: The specific conformational parameters for this compound would require dedicated computational or experimental studies.

Future Directions and Research Perspectives for 2 2,6 Dimethoxyphenyl Pyrrolidine

Development of Novel Synthetic Routes and Methodologies

The efficient and stereoselective synthesis of 2-arylpyrrolidines is a cornerstone for exploring their therapeutic potential. Future research in this area will likely focus on the development of more sustainable, atom-economical, and versatile synthetic methods.

Key areas of development include:

Asymmetric Catalysis: Building upon existing methods like copper-catalyzed intramolecular hydroamination and rhodium-catalyzed C-H insertion, future efforts will likely target the discovery of novel chiral catalysts. nih.govacs.org These catalysts could offer higher enantioselectivity and broader substrate scope, particularly for the synthesis of complex 2-arylpyrrolidine derivatives. The use of organocatalysis, which has emerged as a powerful tool in asymmetric synthesis, also presents a promising avenue for the enantioselective synthesis of pyrrolidine-based compounds. mdpi.com

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid assembly of molecular complexity from simple starting materials. Developing novel MCRs that incorporate the 2-(2,6-dimethoxyphenyl)pyrrolidine scaffold or its precursors could significantly streamline the synthesis of diverse compound libraries for biological screening.

Flow Chemistry and Green Methodologies: The application of flow chemistry and other green chemistry principles, such as microwave-assisted organic synthesis (MAOS), can lead to safer, more efficient, and scalable synthetic processes. nih.gov Future research should explore the translation of existing batch syntheses of 2-arylpyrrolidines to continuous flow systems.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantiopurity, access to specific stereoisomers | Development of novel chiral metal and organocatalysts |

| Multicomponent Reactions | Increased efficiency, molecular diversity | Design of new MCRs for pyrrolidine (B122466) synthesis |

| Flow Chemistry | Improved safety, scalability, and process control | Adaptation of batch reactions to continuous flow |

| Green Chemistry | Reduced environmental impact, sustainability | Use of eco-friendly solvents and reagents, MAOS |

Exploration of Untapped Biological Targets and Therapeutic Areas

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antiviral properties. tandfonline.comnih.gov While the specific biological profile of this compound remains largely unexplored, its structural features suggest potential for interaction with various biological targets.

Future research should focus on: